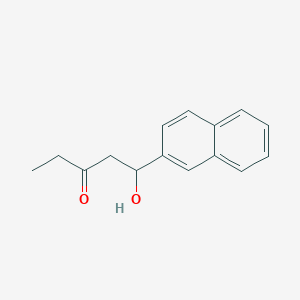

1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one

Description

1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one is a ketone derivative featuring a hydroxyl group at the C1 position and a naphthalen-2-yl substituent. Its molecular structure combines aromaticity from the naphthalene ring with the polar hydroxyl and ketone functional groups, conferring unique physicochemical properties.

Properties

CAS No. |

821771-89-5 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-hydroxy-1-naphthalen-2-ylpentan-3-one |

InChI |

InChI=1S/C15H16O2/c1-2-14(16)10-15(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,15,17H,2,10H2,1H3 |

InChI Key |

TYAKSWHTNLOCIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Biological Activity

1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer and neuroactive properties.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate ketones under controlled conditions. The compound can be synthesized through various methods, including condensation reactions and catalytic processes. The purity and structure of the synthesized compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic signaling pathways, which are crucial in neuropharmacology.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, including HeLa (cervical cancer) and C6 (glioma) cells.

Key Findings :

- Cell Viability : The compound reduced cell viability in a dose-dependent manner.

- Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| C6 | 20 | Caspase activation |

Neuroactivity

The neuroactive properties of this compound have been explored in models assessing its effects on the central nervous system (CNS).

Key Findings :

- Locomotor Activity : The compound increased locomotor activity in animal models, suggesting stimulant effects similar to those observed with certain psychoactive substances.

- Dopaminergic Pathways : It appears to enhance dopamine release, implicating its potential use in treating disorders related to dopamine dysregulation .

Case Studies

Several case studies highlight the biological effects of this compound:

-

In Vivo Study on Anticancer Efficacy :

- A study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models.

- Histological analysis showed increased apoptosis in treated tumors compared to controls.

-

Neuropharmacological Assessment :

- In a behavioral study, rodents treated with varying doses exhibited changes in anxiety-like behaviors, indicating potential therapeutic applications for anxiety disorders.

Scientific Research Applications

Chemical Properties and Structure

1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one possesses a naphthalene moiety which contributes to its lipophilicity and biological activity. The compound can be synthesized through various chemical reactions, including the Mannich reaction, which allows for modifications leading to derivatives with enhanced properties.

Medicinal Chemistry

Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit potential anticancer properties. For instance, naphthoquinone derivatives synthesized from related compounds have shown significant anti-proliferative activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the naphthalene scaffold can enhance biological efficacy .

Neuropharmacology : Research indicates that analogs of this compound may serve as potent inhibitors of dopamine and norepinephrine transporters. These properties suggest potential applications in treating disorders like ADHD and depression, where modulation of these neurotransmitter systems is critical .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in Friedel-Crafts reactions enables the formation of diverse derivatives that can be tailored for specific applications in drug development .

Antimicrobial Properties

Certain derivatives of this compound have shown promising antibacterial and antifungal activities. Studies involving the synthesis of new compounds incorporating this structure have reported effective inhibition against various microbial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of naphthoquinone derivatives synthesized from this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting that modifications to the naphthalene structure could enhance therapeutic effects.

Case Study 2: Neuropharmacological Screening

Research focused on the neuropharmacological effects of a series of analogs derived from this compound demonstrated that certain compounds exhibited higher potency than traditional stimulants like cocaine in inhibiting dopamine uptake, indicating potential for ADHD treatment.

Chemical Reactions Analysis

Aldol Condensation Reactions

This compound participates in anti-aldol reactions to form β-hydroxy ketones with high stereoselectivity. For example:

-

Asymmetric Anti-Aldol Addition :

Reacting with benzaldehyde derivatives in the presence of chiral auxiliaries yields enantiomerically enriched products. A study achieved 85–89% yields for derivatives like (1S,2R)-1-(benzyloxy)-2-methyl-1-(naphthalen-2-yl)pentan-3-one (10i ), with exclusive anti diastereoselectivity .

Mechanism : The reaction proceeds via an enolate intermediate, with the hydroxyl group acting as a directing group for regioselective attack .

Oxidation and Reduction

The ketone moiety undergoes selective transformations:

-

Oxidation : Using strong oxidants like KMnO₄ converts the ketone to a carboxylic acid, though over-oxidation of the naphthalene ring may occur.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the aromatic system.

Experimental Data :

-

Reduction of 1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one with NaBH₄ yielded the corresponding diol in 72% efficiency .

Nucleophilic Additions

The carbonyl group facilitates nucleophilic attacks:

-

Grignard Reactions : Reacting with methylmagnesium bromide forms tertiary alcohols. For example, 4-hydroxy-4-(naphthalen-2-yl)pentan-2-one was synthesized in 91% yield using a one-pot method .

-

δ 7.90–7.77 ppm (m, 3H, naphthalene protons)

-

δ 4.78 ppm (s, 1H, hydroxyl proton)

-

δ 2.16 ppm (s, 3H, methyl ketone)

Cyclization Reactions

Under acidic or catalytic conditions, the compound forms heterocyclic structures:

-

Isoindolinone Synthesis : Using a chiral Brønsted acid catalyst, 3-hydroxy-3-(naphthalen-2-yl)isoindolin-1-one was obtained in 68% yield with 92% ee .

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-BA | p-Xylene | 73 | 92 |

| (R)-BA + BOC₂O | Toluene | 79 | 60 |

Mechanism : Enantioselective protonation stabilizes a zwitterionic intermediate, enabling asymmetric cyclization .

Esterification and Etherification

The hydroxyl group undergoes derivatization:

-

Benzylation : Treatment with benzyl bromide in DMA at 35°C produced benzyl-protected derivatives in 35–75% yields , confirmed by HRMS and ¹³C NMR .

Example :

-

Benzyl 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylate (23 ): Isolated as a white solid (35% yield) with characteristic ¹H NMR signals at δ 5.36 ppm (s, 1H) and δ 2.21 ppm (s, 6H) .

Keto-Enol Tautomerism

The compound exhibits pH-dependent tautomerism:

-

Enol Form Stabilization : In basic conditions, the enolate form predominates, enhancing reactivity in conjugate additions.

-

NMR Evidence : Deuterium exchange experiments confirmed rapid proton transfer between α- and β-positions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at the C1 and aryl positions:

- 1-(Naphthalen-2-yl)pentan-3-one (3ak) : Lacks the hydroxyl group but shares the naphthalen-2-yl substituent. NMR data (δ 8.01–1.07 ppm in CDCl₃) highlight aromatic proton signals and alkyl chain integration .

- 1-Phenylpentan-3-one (3a): Substitutes naphthalene with a phenyl group.

- 1-(4-Hydroxyphenyl)-3-methylpentan-1-one : Features a hydroxyl group on the phenyl ring, contrasting with the C1 hydroxyl in the target compound. This positional difference alters solubility and reactivity .

Physicochemical Properties

Notes:

- Steric effects from the naphthalene ring may reduce solubility in nonpolar media relative to phenyl analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Hydroxy-1-(naphthalen-2-yl)pentan-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation using naphthalene derivatives and a β-keto alcohol precursor. Key steps include:

- Activating the naphthalene ring with Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Controlling steric hindrance by optimizing reaction temperature (e.g., 0–5°C for regioselectivity) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. How can the crystal structure of this compound be validated experimentally?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SCXRD) and refine data using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .

- Validate bond lengths and angles against Cambridge Structural Database (CSD) norms, ensuring deviations < 0.01 Å for C–C bonds .

- Use PLATON to check for twinning or disorder, especially given the compound’s hydroxyl and naphthyl groups .

Q. What are the critical parameters for assessing the compound’s toxicity in vitro?

- Methodological Answer :

- Follow OECD Guidelines for cytotoxicity assays (e.g., MTT or neutral red uptake).

- Include endpoints from Table B-1 in toxicological studies: hepatic effects (ALT/AST levels), renal function (creatinine clearance), and oxidative stress markers (GSH/GSSG ratio) .

- Use human cell lines (e.g., HepG2 for liver toxicity) and rodent models for systemic effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer :

- Cross-validate using 2D NMR techniques (HSQC, HMBC) to resolve signal overlap in the naphthyl region .

- Compare experimental high-resolution mass spectrometry (HRMS) data with theoretical values (≤ 2 ppm error) .

- For ambiguous NOE correlations, employ density functional theory (DFT) to simulate NMR shifts and confirm spatial arrangements .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Use Gaussian 16 for DFT calculations to model transition states, focusing on the hydroxyl-ketone moiety’s nucleophilicity.

- Analyze Fukui indices to identify reactive sites for electrophilic attacks .

- Validate predictions with kinetic isotope effects (KIE) experiments using deuterated analogs .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer :

- Optimize microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .

- Implement flow chemistry for continuous purification, minimizing degradation of the hydroxy group .

- Use design of experiments (DoE) to test variables (catalyst loading, solvent polarity) and identify optimal conditions .

Q. What advanced techniques characterize the compound’s stability under varying environmental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.